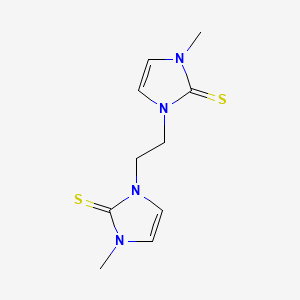
1,1'-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) typically involves the reaction of 1-ethylimidazole with 1,2-dibromoethane. The process begins by dissolving 1-ethylimidazole in methylbenzene, followed by the addition of 1,2-dibromoethane under stirring. The mixture is first reacted at 60°C for 10 minutes and then heated to 110°C for 8 hours. After the reaction is complete, a white solid is produced upon slow cooling. The resulting suspension is filtered, crushed, and washed with ethyl acetate and diethyl ether multiple times. The intermediate product is then dried in vacuo .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its imidazole rings can interact with biological macromolecules, potentially inhibiting the activity of enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): Similar in structure but with different substituents, leading to variations in chemical properties and applications.
1,1’-(Ethane-1,2-diylbis(oxy))bis(3-methylbenzene):
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3-methyl-1,3-dihydro-2H-imidazole-2-thione) is unique due to its specific combination of imidazole rings and thione groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
142921-66-2 |
|---|---|
Molecular Formula |
C10H14N4S2 |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-methyl-3-[2-(3-methyl-2-sulfanylideneimidazol-1-yl)ethyl]imidazole-2-thione |
InChI |
InChI=1S/C10H14N4S2/c1-11-3-5-13(9(11)15)7-8-14-6-4-12(2)10(14)16/h3-6H,7-8H2,1-2H3 |
InChI Key |
YQPUYPGGOAJZHB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)CCN2C=CN(C2=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


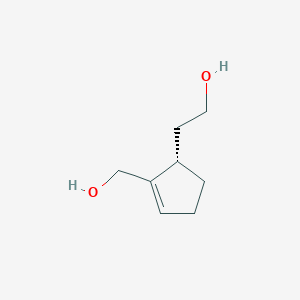
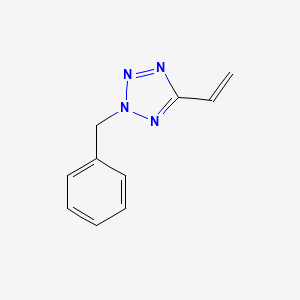
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
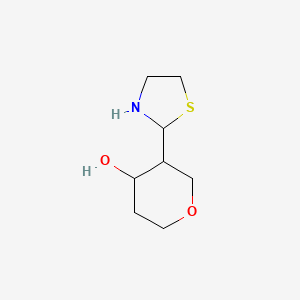
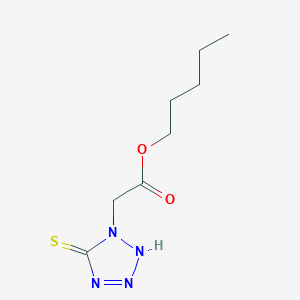
![2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate](/img/structure/B12548611.png)
![1-Methyl-2-{[(trimethylsilyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B12548615.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)

![2,6-Bis{[2-(dimethoxymethyl)phenoxy]methyl}pyridine](/img/structure/B12548632.png)
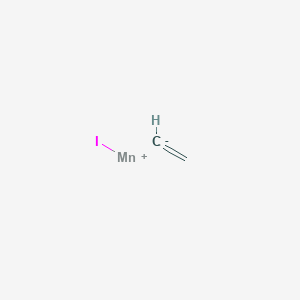
![1,3-Bis[2-(dodecanoylamino)ethyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12548644.png)

